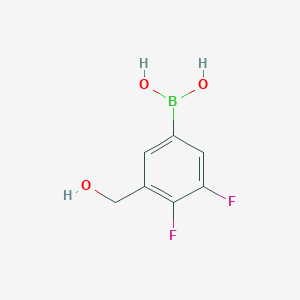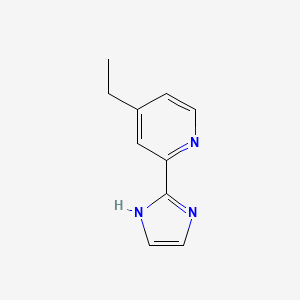
Dichloro(dicyclopentadienyl)platinum(II)
描述
Dichloro(dicyclopentadienyl)platinum(II) is a platinum-based organometallic compound with the chemical formula C10H12Cl2Pt. It is known for its unique structure, where a platinum atom is bonded to two chlorine atoms and a dicyclopentadienyl ligand. This compound is often used as a catalyst in various chemical reactions due to its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(dicyclopentadienyl)platinum(II) can be synthesized through the reaction of dicyclopentadiene with platinum(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of dichloro(dicyclopentadienyl)platinum(II) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions
Dichloro(dicyclopentadienyl)platinum(II) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with dichloro(dicyclopentadienyl)platinum(II) include phosphines, amines, and other nucleophiles. Reactions are typically carried out under inert conditions to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are often used .
Major Products Formed
The major products formed from reactions involving dichloro(dicyclopentadienyl)platinum(II) depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-ligated platinum complexes .
科学研究应用
Dichloro(dicyclopentadienyl)platinum(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs.
Medicine: Research is ongoing into its potential as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is used in the production of fine chemicals and materials, including polymers and pharmaceuticals.
作用机制
The mechanism by which dichloro(dicyclopentadienyl)platinum(II) exerts its effects involves the coordination of the platinum center with various ligands. This coordination can alter the electronic properties of the platinum atom, making it more reactive in catalytic processes. In biological systems, the compound can interact with DNA, leading to the formation of platinum-DNA adducts that inhibit DNA replication and transcription .
相似化合物的比较
Similar Compounds
cis-Dichlorobis(triphenylphosphine)platinum(II): Another platinum-based compound with similar catalytic properties.
Dichloro(ethylenediamine)platinum(II): Known for its use in chemotherapy as cisplatin.
Trimethyl(methylcyclopentadienyl)platinum(IV): Used in chemical vapor deposition processes.
Uniqueness
Dichloro(dicyclopentadienyl)platinum(II) is unique due to its dicyclopentadienyl ligand, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and research studies .
属性
IUPAC Name |
dichloroplatinum;(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12.2ClH.Pt/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;/h1-2,4-5,7-10H,3,6H2;2*1H;/q;;;+2/p-2/t7-,8+,9?,10?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHWYYQPYXMJF-CFJHCETASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3.Cl[Pt]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12083-92-0 | |
| Record name | Dichloro(dicyclopentadienyl)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-[(cyclopropylamino)carbonyl]pyrrolidine-1-carboxylate](/img/structure/B8204323.png)
![N-[4-Amino-3-(methylamino)phenyl]acetamide hydrochloride](/img/structure/B8204329.png)








![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)


![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)
